molecular formula C12H20Cl2N2 B2866164 4-Ethyl-2-piperidin-4-ylpyridine;dihydrochloride CAS No. 2580190-13-0

4-Ethyl-2-piperidin-4-ylpyridine;dihydrochloride

Cat. No.: B2866164
CAS No.: 2580190-13-0
M. Wt: 263.21
InChI Key: WAXZHANLOODRAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-2-piperidin-4-ylpyridine dihydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with an ethyl group at the 4-position and a piperidine moiety at the 2-position. The dihydrochloride salt form indicates the compound is bound to two molecules of hydrochloric acid (HCl), enhancing its solubility and stability for pharmaceutical or industrial applications .

For example, levocetirizine dihydrochloride (a related piperazine derivative) is a clinically used antihistamine with a molecular weight of 461.81 g/mol . The dihydrochloride salt of 4-ethyl-2-piperidin-4-ylpyridine may similarly serve as a precursor for drug development, leveraging its nitrogen-rich structure for receptor binding.

Properties

IUPAC Name

4-ethyl-2-piperidin-4-ylpyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-2-10-3-8-14-12(9-10)11-4-6-13-7-5-11;;/h3,8-9,11,13H,2,4-7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXZHANLOODRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-piperidin-4-ylpyridine undergoes various chemical reactions, including:

    Oxidation: Conversion of dihydropyridines to pyridine derivatives.

    Reduction: Reduction of imine intermediates to form piperidine derivatives.

    Substitution: Functionalization of the piperidine ring with various substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted piperidines, spiropiperidines, and condensed piperidines .

Scientific Research Applications

4-Ethyl-2-piperidin-4-ylpyridine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-piperidin-4-ylpyridine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Key Observations:

Structural Complexity : The target compound’s pyridine-piperidine core distinguishes it from simpler dihydrochlorides like putrescine, which lack aromatic systems. This complexity may enhance binding to biological targets but complicates synthesis .

Molecular Weight : The estimated molecular weight (~280–320 g/mol) is lower than substituted phenylpyridines (466–545 g/mol) but higher than small biogenic amines (e.g., putrescine, 161.07 g/mol). This positions it as a mid-sized candidate for drug delivery .

Melting Points: The inferred melting point (~250–300°C) aligns with thermally stable aromatic systems but is lower than 4-(aminomethyl)aniline dihydrochloride (360°C), likely due to differences in crystal packing and hydrogen bonding .

Functional and Pharmacological Differences

  • Antihistamine Activity : Unlike levocetirizine dihydrochloride, which targets H1 receptors, the target compound’s piperidine-pyridine structure may favor interactions with central nervous system (CNS) receptors, similar to piperidine-based analgesics .
  • Antimicrobial Potential: Substituted pyridines in exhibit antimicrobial properties, suggesting that the ethyl and piperidine groups in the target compound could be optimized for similar applications .
  • Solubility : Dihydrochloride salts generally improve aqueous solubility compared to free bases. For example, levocetirizine dihydrochloride’s solubility facilitates oral administration, a trait likely shared by the target compound .

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